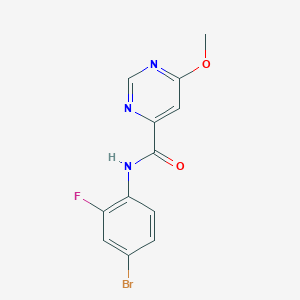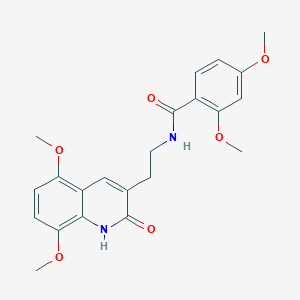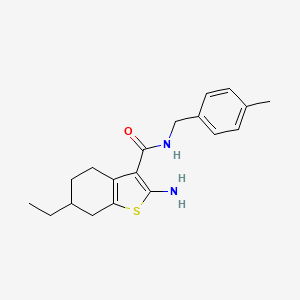
N-(4-ブロモ-2-フルオロフェニル)-6-メトキシピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide: is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methoxy group on the pyrimidine ring, and a carboxamide functional group.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Mode of Action
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling that promotes angiogenesis, thereby limiting the tumor’s ability to grow and spread .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is critical for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels .
Pharmacokinetics
The pharmacokinetics of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is administered orally and is distributed extensively to tissues in a dose-dependent manner . The compound is metabolized, with N-desmethyl-ZD6474 being the most prominent metabolite, although it accounts for less than 2% of the total amount of the compound present .
Result of Action
The inhibition of VEGFR-2 by N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide results in a decrease in angiogenesis . This leads to a reduction in the growth and spread of tumors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, 4-bromo-2-fluoroaniline, is synthesized through the bromination and fluorination of aniline.
Pyrimidine Ring Formation: The 4-bromo-2-fluoroaniline is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the methoxy group.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using suitable reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: The methoxy group on the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
類似化合物との比較
- N-(4-bromo-2-fluorophenyl)benzamide
- 4-bromo-2-fluorobiphenyl
- N-(2-bromo-4-fluorophenyl)acetamide
Comparison:
- N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring and methoxy group, which are not present in the similar compounds listed above.
- The presence of the pyrimidine ring enhances its potential applications in medicinal chemistry and pharmaceuticals.
- The methoxy group provides additional sites for chemical modification, increasing its versatility in organic synthesis.
This detailed article provides a comprehensive overview of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-9-3-2-7(13)4-8(9)14/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSQLRQBNLMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)
![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)


![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)

![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)


![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)
